![molecular formula C14H12N2O6S B5556672 methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the preparation of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes in anhydrous conditions using benzenesulfinic acid. These sulfones, under basic conditions, give rise to N-acylimines that react with sodium methanenitronate to afford corresponding nitro adducts with high anti-diastereoselectivity. This synthesis route highlights the complex interplay of reactions needed to construct such sulfonamide frameworks with specific optical activity (Foresti, E., Palmieri, G., Petrini, M., & Profeta, R., 2003).

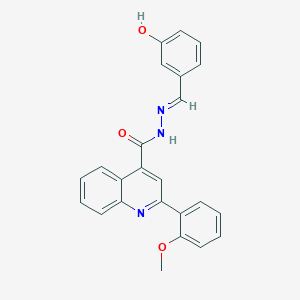

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those similar to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate, has been extensively analyzed through various spectroscopic techniques. For instance, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was synthesized and characterized, revealing insights into its molecular geometry and electronic structure through Density Functional Theory (DFT) calculations and spectroscopic studies (Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S., 2013).

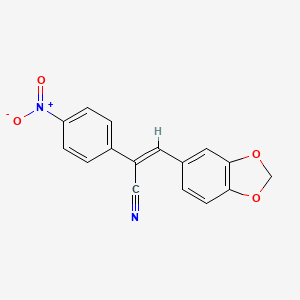

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can lead to various derivatives with diverse properties. A notable example is the synthesis of alkyl-3-[(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives, which were synthesized and identified through UV, IR, and NMR spectroscopy, demonstrating the versatility of sulfonamide compounds in undergoing chemical transformations (El-Bardan, A., Gohar, G., El-Hegazy, F. M., & Hamed, E. A., 1992).

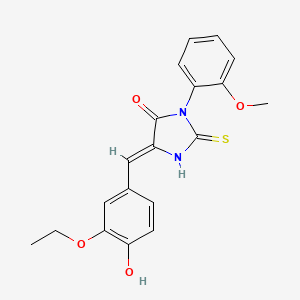

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as thermal stability and crystallinity, have been studied to understand their behavior under different conditions. The thermal stability and crystalline structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, for instance, were investigated through X-ray diffraction and thermal analysis, offering insights into the stability and structural integrity of similar sulfonamide compounds (Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, of sulfonamide compounds have been a focus of research to understand their potential applications. Studies on the modification of both the electrophilic center and substituents on the nonleaving group in the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates provide valuable data on the chemical behavior and reactivity patterns of these compounds (Um, I., Hwang, S.-J., Baek, M.-H., & Park, E. J., 2006).

Wissenschaftliche Forschungsanwendungen

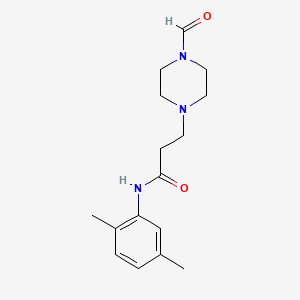

Organic Synthesis and Chemical Reactions

Research has demonstrated that compounds related to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate are key intermediates in the synthesis of optically active α-amino acid derivatives. These derivatives are important for the preparation of biologically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes using benzenesulfinic acid, undergo reactions to afford nitro adducts with high anti diastereoselectivity. This process is significant for the synthesis of β-hydroxy-α-amino acid and α,β-diamino acid esters, showcasing the compound's role in the creation of complex organic molecules (Foresti et al., 2003).

Material Science Applications

In the field of material science, derivatives of methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate have been utilized in the development of novel polymers with potential for reversible optical storage. A study highlighted the synthesis of specific sulfonamide compounds integrated into copolymers, which exhibited high birefringence upon photoinduction. This demonstrates the material's utility in optical data storage technologies, where the photoinduced birefringence and its reversibility are key features (Meng et al., 1996).

Medicinal Chemistry

Although the request was to exclude drug-related information, it's worth noting that research into sulfonamide derivatives closely related to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate has found applications in the design of inhibitors targeting specific enzymes. Such studies provide a foundation for the development of therapeutic agents targeting diseases through enzyme inhibition, underscoring the compound's relevance in medicinal chemistry.

Chemical Synthesis Enhancement

Another application is in the synthesis of aryl sulfones with strongly electron-withdrawing substituents. Research into electrochemical reduction of related compounds has uncovered reactions that diverge from classic cleavage, leading to novel products. This insight into the behavior of electron-withdrawing substituents in sulfone compounds enhances our understanding of chemical reactivity and synthesis strategies (Pilard et al., 2001).

Wirkmechanismus

Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .

Eigenschaften

IUPAC Name |

methyl 3-[(4-nitrophenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-22-14(17)10-3-2-4-11(9-10)15-23(20,21)13-7-5-12(6-8-13)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXMDFFAYDVTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)